![molecular formula C6H3ClN2S B14163228 4-Chlorothieno[3,4-D]pyrimidine](/img/structure/B14163228.png)
4-Chlorothieno[3,4-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorothieno[3,4-D]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is C6H3ClN2S, and it has a molecular weight of 170.62 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,4-D]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction where an aldehyde or ketone is condensed with an activated nitrile in the presence of a sulfur source . This leads to the formation of 2-aminothiophenes, which are then cyclized to form the thienopyrimidine core.
Another method involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is reacted with ethanol, alkali, and formamidine acetate at reflux temperature. The resulting intermediate is then treated with hydrochloric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The process typically involves the use of bulk chemicals and standard laboratory equipment, allowing for the production of the compound in high yields without the need for chromatography for purification .
化学反应分析
Types of Reactions
4-Chlorothieno[3,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Electrophilic Substitution: It can also undergo electrophilic substitution reactions, such as bromination and chlorination.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, thiourea, and alkyl halides.
Electrophilic Substitution: Reagents such as bromine and chlorine are used, often in the presence of catalysts or under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include various substituted thienopyrimidines, which can be further functionalized to yield compounds with diverse biological activities .
科学研究应用
4-Chlorothieno[3,4-D]pyrimidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
The mechanism of action of 4-Chlorothieno[3,4-D]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, such as adenosine A2A receptors and kinases, which play crucial roles in various biological processes . The compound’s ability to modulate these targets makes it a valuable tool in drug discovery and development.
相似化合物的比较
4-Chlorothieno[3,4-D]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-4-Chlorothieno[2,3-D]Pyrimidine: This compound has similar structural features but includes a bromine atom, which can influence its reactivity and biological activity.
4-Chloro-7H-Pyrrolo[2,3-D]Pyrimidine: Another related compound that demonstrates reactivity through electrophilic substitution reactions and is used in various research applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
属性
分子式 |
C6H3ClN2S |
|---|---|
分子量 |
170.62 g/mol |
IUPAC 名称 |
4-chlorothieno[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H3ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h1-3H |
InChI 键 |
LNZNJBWUAWDKPA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CS1)N=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


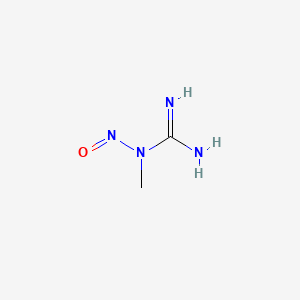
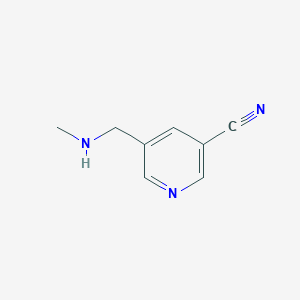

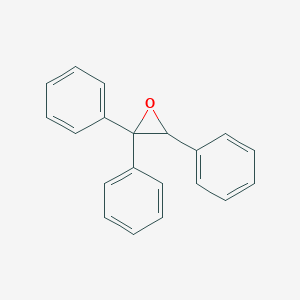
![2-[(4-Nitrophenyl)methylideneamino]benzoic acid](/img/structure/B14163170.png)
![4-Nitrobenzyl 7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14163172.png)

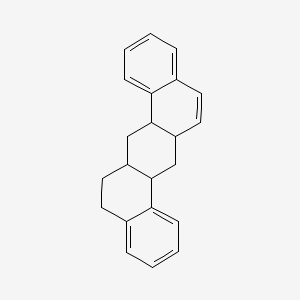
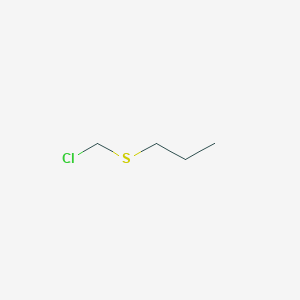
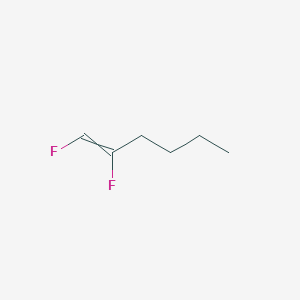
![4,6-Bis[3-(benzyloxy)prop-1-yn-1-yl]benzene-1,3-diol](/img/structure/B14163186.png)



